2-Amino-6-fluoronicotinaldehyde
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Overview
Description
2-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, where the amino group is positioned at the 2nd carbon and the fluorine atom at the 6th carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoronicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-6-fluoropyridine.
Formylation: The formylation of 2-amino-6-fluoropyridine is achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Amino-6-fluoronicotinic acid.
Reduction: 2-Amino-6-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-fluoronicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Fluorescent Probing: The compound’s fluorescence properties allow it to be used as a probe to study molecular interactions and dynamics within biological systems
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzoic acid
- 2-Amino-6-fluoropyridine
- 2-Amino-6-fluoronicotinic acid
Uniqueness
2-Amino-6-fluoronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
2-amino-6-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) |
InChI Key |
OLVINJYSMALAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)F |
Origin of Product |
United States |
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